molecular formula C8H10N2O3S B6228108 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 953907-34-1

2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B6228108
CAS No.: 953907-34-1
M. Wt: 214.24 g/mol
InChI Key: XENNTKNMTWSZMG-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the thiophene ring provides structural stability. These interactions can modulate the activity of target proteins and influence biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both carbamoylamino and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications. Its ability to participate in multiple types of reactions and interact with various molecular targets makes it a valuable compound in research and industry .

Properties

CAS No.

953907-34-1

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-3-4(2)14-6(10-8(9)13)5(3)7(11)12/h1-2H3,(H,11,12)(H3,9,10,13)

InChI Key

XENNTKNMTWSZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)N)C

Purity

95

Origin of Product

United States

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